2-(Pent-4-ynyloxy)pyridine-4-carbothioamide
Description
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is a chemical compound that belongs to the pyridine family. It has the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . This compound is primarily used for research purposes in various scientific fields.
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-3-4-7-14-10-8-9(11(12)15)5-6-13-10/h1,5-6,8H,3-4,7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQFYJOQERSHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=CC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide typically involves the reaction of pyridine derivatives with pent-4-yn-1-ol and a suitable thiocarbonyl reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is in the development of anticancer agents. Compounds with similar pyridine and carbothioamide structures have demonstrated strong affinity for androgen receptors, making them potential candidates for the treatment of prostate cancer. Research indicates that these compounds can inhibit the proliferation of cancer cell lines, providing a basis for further development into therapeutic agents .
Pharmacological Properties
The pharmacological profile of compounds related to this compound suggests a broad spectrum of activity, including antibacterial and antifungal effects. For instance, derivatives have shown efficacy against various bacterial strains, indicating potential use in treating infections .
Agricultural Applications
Insecticidal Properties
Recent studies have highlighted the insecticidal properties of pyridine derivatives. Compounds synthesized from similar frameworks have been tested against pests such as the cowpea aphid (Aphis craccivora), demonstrating significant mortality rates. The effectiveness is quantified through LC50 values, which measure the concentration required to kill 50% of the test population .
| Compound | LC50 (Nymphs) | LC50 (Adults) |
|---|---|---|
| This compound | 0.05 ppm | 0.93 ppm |
| Other Pyridine Derivatives | 0.39 ppm | 1.88 ppm |
Organic Synthesis
Synthetic Pathways
The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, leading to the formation of complex molecules. The one-pot synthesis methods involving pyridine derivatives have been optimized to yield high purity and efficiency while minimizing environmental impact .
Case Studies
Case Study 1: Prostate Cancer Treatment
In a study focusing on androgen receptor antagonists, researchers synthesized a series of compounds based on the structure of this compound. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated a significant reduction in tumor size and proliferation rates, supporting their potential as effective treatments for prostate cancer .
Case Study 2: Agricultural Efficacy Against Aphids
A series of bioassays were conducted to evaluate the insecticidal efficacy of synthesized pyridine derivatives against cowpea aphids. The results showed that compounds derived from this compound exhibited high insecticidal activity, outperforming traditional insecticides in terms of effectiveness and safety .
Mechanism of Action
The mechanism of action of 2-(Pent-4-ynyloxy)pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pent-4-ynyloxy)pyridine-4-carboxamide
- 2-(Pent-4-ynyloxy)pyridine-4-carbothioate
- 2-(Pent-4-ynyloxy)pyridine-4-carbothiohydrazide
Uniqueness
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is unique due to its specific structural features, such as the presence of both a pyridine ring and a carbothioamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-(Pent-4-ynyloxy)pyridine-4-carbothioamide is a pyridine derivative that has garnered attention due to its potential biological activities. The compound is characterized by the presence of a pyridine ring substituted with a pent-4-ynyl ether and a carbothioamide group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyridine ring, which is known for its diverse biological activities.
- A pent-4-ynyl group that may enhance lipophilicity and membrane permeability.
- A carbothioamide moiety that is often associated with biological activity in various medicinal contexts.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. Research has shown that modifications to the pyridine scaffold can enhance activity against various bacterial strains. For instance, similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | S. aureus | 5.0 |
| Similar Pyridine Derivative | E. coli | 10.0 |
| Another Pyridine Compound | Klebsiella pneumoniae | 7.5 |
Anticancer Activity
Pyridine derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways . The presence of the carbothioamide group may contribute to this activity by interacting with cellular targets involved in cancer progression.
Case Study:
A study investigated the effects of a related compound on human cancer cell lines, revealing an IC50 value of 12 µM against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing carbothioamide groups often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through caspase activation .
- Antioxidant Activity : Some pyridine derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
